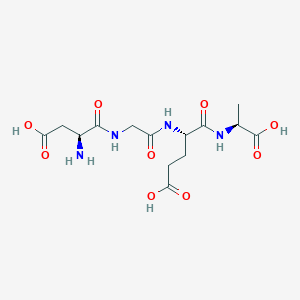

H-Asp-Gly-Glu-Ala-OH

Description

Properties

IUPAC Name |

(4S)-4-[[2-[[(2S)-2-amino-3-carboxypropanoyl]amino]acetyl]amino]-5-[[(1S)-1-carboxyethyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O9/c1-6(14(26)27)17-13(25)8(2-3-10(20)21)18-9(19)5-16-12(24)7(15)4-11(22)23/h6-8H,2-5,15H2,1H3,(H,16,24)(H,17,25)(H,18,19)(H,20,21)(H,22,23)(H,26,27)/t6-,7-,8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZHXMUPSBUKRBW-FXQIFTODSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90431344 |

Source

|

| Record name | DGEA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134580-64-6 |

Source

|

| Record name | DGEA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Characterization of H-Asp-Gly-Glu-Ala-OH: Molecular Weight Dynamics and Isoelectric Focusing

[1]

Executive Summary

The tetrapeptide H-Asp-Gly-Glu-Ala-OH (DGEA) represents a distinct class of acidic oligopeptides often utilized in integrin binding studies and bone tissue engineering.[1] Its high density of carboxylate groups (three acidic moieties vs. one basic amine) creates specific challenges in purification and formulation.[1] This guide provides a rigorous analysis of its mass spectrometry profile and isoelectric point (pI), offering a validated roadmap for researchers to confirm identity and optimize solubility.

Part 1: Theoretical Framework & Physicochemical Profile[1]

Structural Connectivity and Formula

The peptide consists of L-Aspartic acid, Glycine, L-Glutamic acid, and L-Alanine linked via peptide bonds.[1] Understanding the ionization state of the termini and side chains is prerequisite to pI calculation.[2]

| Property | Value | Note |

| Sequence | H-Asp-Gly-Glu-Ala-OH | N-terminus to C-terminus |

| Chemical Formula | ||

| Monoisotopic Mass | 390.1387 Da | Used for Mass Spectrometry (MS) |

| Average Mass | 390.35 g/mol | Used for gravimetric preparation |

Molecular Weight: The Monoisotopic Distinction

In drug development, confusing average mass with monoisotopic mass is a common source of error during LC-MS validation.

-

Monoisotopic Mass (390.1387): Calculated using the mass of the most abundant isotopes (

).[1] This is the value observed in high-resolution MS. -

Average Mass (390.35): Calculated using the weighted average of natural isotopic abundance. This value is used when weighing the lyophilized powder.

Isoelectric Point (pI) Mechanistic Derivation

Unlike proteins where pI is often estimated via complex algorithms, the pI of a tetrapeptide can be derived from first principles using the Henderson-Hasselbalch equation.

Ionizable Groups Analysis:

-

N-terminus (

-Amino of Asp): -

Side Chain (Asp):

(Acid)[1][3] -

Side Chain (Glu):

(Acid)[1][4] -

C-terminus (

-Carboxyl of Ala):

Note:

Net Charge Calculation: To find the pI (where Net Charge = 0), we track the protonation state across the pH scale:

-

pH < 2.34: All groups protonated.

-

N-term (+1), Asp-SC (0), Glu-SC (0), C-term (0).[1] Net = +1 .

-

-

pH 2.34 – 3.65: C-terminus deprotonates (

).[1]-

N-term (+1), Asp-SC (0), Glu-SC (0), C-term (-1). Net = 0 .[3]

-

-

pH 3.65 – 4.25: Asp side chain deprotonates.

-

N-term (+1), Asp-SC (-1), Glu-SC (0), C-term (-1). Net = -1 .[1]

-

Conclusion: The zwitterionic (neutral) species exists between the deprotonation of the C-terminus (

Operational Insight: This extremely low pI indicates the peptide is negatively charged at physiological pH (7.4), significantly aiding aqueous solubility but requiring acidic buffers for retention in Reverse Phase HPLC.

Part 2: Computational Logic & Visualization[1]

The following diagram illustrates the connectivity and the specific ionization logic used to determine the pI.

Figure 1: Structural connectivity of DGEA and the stepwise deprotonation events that define its isoelectric window.

Part 3: Experimental Validation Protocols

As a Senior Scientist, relying solely on calculated values is insufficient. The following protocols provide the "Ground Truth" for the peptide's identity and purity.

Protocol A: Mass Spectrometry (LC-MS)

Objective: Confirm monoisotopic mass and purity.[1] Rationale: Due to the acidic nature (3 carboxyls), Negative Ion Mode (ESI-) is far more sensitive than Positive Mode.[1]

-

Sample Prep: Dissolve peptide in 50:50 Water:Acetonitrile with 0.1% Ammonium Hydroxide (pH ~9).[1] Avoid Formic Acid as it suppresses ionization in negative mode.

-

Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3), 2.1 x 50mm.[1]

-

Mobile Phase:

-

A: 10mM Ammonium Bicarbonate (pH 8.0)

-

B: Acetonitrile[1]

-

-

Detection: ESI- MS.

-

Target Ion [M-H]-: Calculate:

.

-

-

Success Criteria: A dominant peak at 389.13 m/z with no significant adducts (+Na/K).[1]

Protocol B: Capillary Isoelectric Focusing (cIEF)

Objective: Empirically determine pI and charge heterogeneity. Rationale: Traditional gel IEF is poor for small peptides due to rapid diffusion. cIEF offers high resolution and quantitation.[5]

| Parameter | Setting |

| Capillary | Fluorocarbon-coated fused silica (50 µm ID, 30 cm length) |

| Anolyte | 200 mM Phosphoric Acid |

| Catholyte | 300 mM Sodium Hydroxide |

| Ampholytes | Pharmalyte 2.5–5.0 (Specific for acidic peptides) |

| pI Markers | 2.85 (Acidic marker) and 4.65 (Internal standard) |

Workflow:

-

Focusing: Apply 25 kV for 15 minutes. The peptide will migrate until it reaches the pH zone matching its pI (~3.0).

-

Mobilization: Apply chemical mobilization or pressure to push the focused bands past the UV detector (280 nm or 214 nm).

-

Calculation: Plot the migration time of markers vs. their known pI to generate a standard curve. Interpolate the sample pI.

Part 4: Formulation & Stability Implications[1]

Solubility Profile

-

At pH 3.0 (pI): Solubility is lowest.[1] The net neutral charge minimizes electrostatic repulsion between peptide molecules, increasing aggregation risk.

-

At pH 7.4 (Physiological): Net charge is approx -3.[1] Highly soluble.

Buffer Selection

Do not use phosphate buffers near pH 3.0 if conducting stability studies, as the buffering capacity is low and the peptide itself acts as a buffer. For storage, formulate in 10mM Tris or PBS (pH 7.4) to ensure the peptide remains fully deprotonated and soluble.

References

-

PubChem. (2024).[1][6] Compound Summary: H-Asp-Gly-Glu-Ala-OH (CID 9821757).[1][6] National Library of Medicine. [Link][1]

-

Bjellqvist, B., et al. (1993).[1] The focusing positions of polypeptides in immobilized pH gradients can be predicted from their amino acid sequences. Electrophoresis.[3][7][8] [Link]

-

Matrix Science. (2024).[1] Mascot Help: Mass Accuracy and Resolution (Monoisotopic vs Average).[Link]

-

Shimadzu. (2024).[1] Principles of Capillary Electrophoresis and Isoelectric Focusing.[8][Link]

Sources

- 1. H-Ala-Glu-Asp-Arg-OH | C18H31N7O9 | CID 11583989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isoelectric Point of Amino Acids: Calculation and Applications - Creative Proteomics [creative-proteomics.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. peptideweb.com [peptideweb.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. H-Asp-Gly-Glu-Ala-OH | C14H22N4O9 | CID 9821757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Protocol of capillary isoelectric focusing to separate extremely acidic and basic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

Technical Guide: H-Asp-Gly-Glu-Ala-OH (DGEA) Interaction with Integrin

Executive Summary

The tetrapeptide H-Asp-Gly-Glu-Ala-OH (DGEA) represents a critical minimal recognition motif derived from Type I collagen (residues 435–438). It functions as a specific, albeit low-affinity, competitive antagonist for the integrin

While the triple-helical GFOGER sequence is the high-affinity structural ligand for

Molecular Mechanism: The I-Domain Interface

The interaction between DGEA and integrin

Structural Basis of Binding

Unlike RGD-binding integrins (e.g.,

-

The MIDAS Motif: The I-domain coordinates a divalent cation (

or -

Coordination: The Glutamate (E) residue in the DGEA sequence mimics the acidic residues of the native collagen helix, completing the coordination sphere of the metal ion at the MIDAS face.

-

Conformational Shift: Binding induces a shift in the C-terminal

7-helix of the I-domain, transmitting a conformational change to the

Affinity vs. Specificity

It is critical to distinguish between specificity and affinity:

-

GFOGER (Triple Helical):

nM range. Requires tertiary structure. -

DGEA (Linear Peptide):

0.5 – 2.0 mM. Insight: DGEA is a specific antagonist but requires millimolar concentrations to effectively compete with native collagen. It is ideal for identifying

Visualization: Molecular Interaction Logic

Caption: Competitive binding mechanism of DGEA at the

Functional Impact & Signaling Pathways[1][2][3][4][5][6][7][8]

Binding of DGEA (or inhibition of collagen binding by DGEA) directly modulates the "Outside-In" signaling cascade.

The FAK-Src-MAPK Axis

Upon ligand binding, the cytoplasmic tail of the

-

FAK Autophosphorylation: Tyr397 is phosphorylated, creating a docking site for Src.[1]

-

Src Activation: Src phosphorylates FAK at Tyr925, linking to the RAS/MAPK pathway.[1]

-

Cellular Outcome:

-

Platelets: Granule release, spreading, and aggregation stabilization.

-

Osteoblasts/Fibroblasts: Differentiation (e.g., ALP activity) and migration.

-

Visualization: Downstream Signaling

Caption: The

Experimental Protocols

Protocol A: Solid-Phase Adhesion Inhibition Assay

Objective: Determine the

Materials:

-

96-well microplate (High binding).

-

Soluble Collagen Type I (acid soluble).

-

DGEA Peptide (purity >95%).

-

Cells: Platelets (

) or

Workflow:

-

Coating: Incubate wells with Collagen I (10

in PBS) overnight at 4°C. -

Blocking: Wash 3x with PBS. Block with 1% BSA for 1 hour at RT to prevent non-specific binding.

-

Peptide Pre-incubation:

-

Prepare DGEA serial dilutions in adhesion buffer (PBS + 1mM

). Note: -

Range: 0 mM (Control) to 10 mM.

-

Incubate cells with peptide for 15-30 mins at RT before adding to plate.

-

-

Adhesion: Add cell-peptide mix to wells. Incubate 45-60 mins at 37°C.

-

Quantification:

-

Wash 3x gently with PBS to remove non-adherent cells.

-

Fix/Stain with Crystal Violet (0.5%) or use a fluorescent viability dye (Calcein-AM).

-

Read Absorbance (595 nm) or Fluorescence.

-

Data Interpretation:

-

Plot % Adhesion vs. Log[DGEA].

-

Expect

in the 0.5 – 2.0 mM range.

Protocol B: Platelet Aggregation (Impedance)

Objective: Assess functional inhibition of thrombosis.

-

Sample: Fresh human whole blood diluted 1:1 with saline.

-

Agonist: Collagen Type I (2

final). -

Inhibitor: Add DGEA (2-5 mM) 5 minutes prior to Collagen.

-

Measurement: Monitor impedance change (

) over 6 minutes. -

Result: DGEA should attenuate the slope and amplitude of the aggregation curve by 40-60% compared to control.

Visualization: Experimental Workflow

Caption: Step-by-step workflow for the solid-phase DGEA inhibition assay.

Quantitative Data Summary

| Parameter | Value / Characteristic | Context |

| Peptide Sequence | Asp-Gly-Glu-Ala (DGEA) | Residues 435-438 of Collagen |

| Target Receptor | Integrin | Specifically the |

| Binding Affinity ( | 0.5 – 2.0 mM | Low affinity compared to native protein; requires high conc. |

| Cation Dependence | Essential for MIDAS coordination. | |

| Inhibition Efficacy | ~40-60% (Platelet Aggregation) | Partial inhibition suggests other receptors (GPVI) play a role. |

| Downstream Effect | Reduced FAK pTyr397 | Blocks outside-in signaling. |

References

-

Staatz, W. D., et al. (1991). "Identification of a tetrapeptide recognition sequence for the alpha 2 beta 1 integrin in collagen." Journal of Biological Chemistry. Link

-

Emsley, J., et al. (2000). "Structural basis of collagen recognition by integrin alpha2beta1." Cell. Link

-

Inoue, O., et al. (2003).[2] "Integrin alpha2beta1 mediates outside-in regulation of platelet spreading on collagen through activation of Src-family kinases." Blood. Link

-

Mizuno, M., et al. (2000).[2] "The collagen receptor integrin alpha2beta1 mediates collagen-induced differentiation and down-regulation of TGF-beta receptors in osteoblastic cells."[3] Endocrinology. Link

-

Cosemans, J. M., et al. (2008). "Receptors, signaling pathways, and targets for anti-thrombotic agents in platelets."[2] Journal of Thrombosis and Haemostasis. Link

Sources

- 1. Integrin Cell Signaling Pathway | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. frontierspartnerships.org [frontierspartnerships.org]

- 3. Differentiation and transforming growth factor-beta receptor down-regulation by collagen-alpha2beta1 integrin interaction is mediated by focal adhesion kinase and its downstream signals in murine osteoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crystal structure of the I domain from integrin alpha2beta1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The integrin alpha 2 beta 1 (GPIa/IIa)-I-domain inhibits platelet-collagen interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

The DGEA Motif: Discovery, Mechanism, and Application in Collagen-Integrin Signaling

The following technical guide details the history, mechanism, and application of the DGEA motif.

Content Type: Technical Whitepaper | Audience: Research Scientists & Drug Developers

Executive Summary

The Asp-Gly-Glu-Ala (DGEA) tetrapeptide represents a pivotal discovery in extracellular matrix (ECM) biology, identified as a minimal recognition motif for the

The Historical Context: Beyond RGD

By the late 1980s, the RGD (Arg-Gly-Asp) sequence was well-established as the primary integrin-binding motif for fibronectin. However, the mechanism of Type I Collagen recognition remained elusive. While RGD is present in collagen, it is often "cryptic" (hidden) within the triple helix and not the primary binding site for the collagen-specific receptor, integrin

The Seminal Discovery (Staatz et al., 1991)

The breakthrough occurred in 1991 when Staatz, Santoro, and colleagues at Washington University School of Medicine isolated the specific binding domain.

-

The Challenge: Native collagen is a massive triple-helical structure. Identifying the exact residues responsible for receptor binding required systematic fragmentation.

-

The Methodology:

-

Cyanogen Bromide (CNBr) Cleavage: Type I collagen was chemically cleaved at methionine residues, generating specific peptide fragments (CB fragments).

-

Purification & Screening: These fragments were purified and immobilized to test for

integrin binding. -

Identification: The

-CB3 fragment was identified as the active binding region. -

Refinement: Through synthetic peptide inhibition assays, the activity was narrowed down to the tetrapeptide Asp-Gly-Glu-Ala (DGEA) , corresponding to residues 435–438 of the

chain.

-

Visualization: The Discovery Logic

The following diagram illustrates the deductive experimental workflow used by Staatz et al. to isolate DGEA.

Figure 1: The experimental workflow utilized by Staatz et al. (1991) to isolate the DGEA motif from the CB3 fragment of Type I Collagen.

Mechanistic Action: The Interface

The DGEA motif functions as a ligand for

Binding Requirements[2]

-

Cation Dependence: Unlike some RGD interactions, DGEA binding to

is strictly dependent on divalent cations, specifically -

Conformation: While DGEA is a linear sequence, its presentation is critical. In native collagen, it is part of a helical structure. In synthetic applications, it is often cyclized or presented in high density to mimic the native steric arrangement.

Signaling Pathway: Osteogenic Differentiation

Binding of DGEA to

-

Ligation: DGEA binds

.[1][2]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Phosphorylation: Auto-phosphorylation of FAK (Focal Adhesion Kinase) at Tyr397.

-

Cascade Activation: Activation of the MAPK/ERK pathway (ERK1/2 phosphorylation).

-

Gene Expression: Translocation of transcription factors (e.g., Runx2) to the nucleus, upregulating osteogenic markers:

Figure 2: The signal transduction pathway initiated by DGEA binding to

Structural Nuance: DGEA vs. GFOGER vs. P-15

A "Senior Scientist" must acknowledge the structural controversy in the field. While Staatz identified DGEA as the sequence motif, subsequent crystallography (Emsley et al., 2000) suggested that the triple-helical structure is required for high-affinity binding, identifying GFOGER as the structural paradigm.

| Feature | DGEA (Staatz Motif) | GFOGER (Triple Helical) | P-15 (PepGen) |

| Sequence | Asp-Gly-Glu-Ala | Gly-Phe-Hyp-Gly-Glu-Arg | GTPGPQGIAGQRGVV |

| Origin | Collagen | Collagen | Collagen |

| Structure | Linear Peptide | Triple Helical Peptide | Linear Peptide |

| Affinity | Moderate (µM range) | High (nM range) | Moderate/High |

| Primary Utility | Synthetic hydrogel functionalization; mechanistic studies. | High-fidelity collagen mimicry; rigid coating requirements. | Clinical Bone Grafts (e.g., PepGen P-15).[4] |

| Key Insight | DGEA is often considered a "cryptic" site exposed during remodeling or in synthetic linear peptides, whereas GFOGER requires helical integrity. |

Expert Note: While GFOGER is the structural gold standard for native collagen binding, DGEA and P-15 are often more practical for synthetic drug development because they are linear peptides that are easier to synthesize and conjugate than triple-helical mimics.

Validated Experimental Protocol: Solid Phase Binding Assay

To validate DGEA activity, one must prove specific interaction with

Objective: Quantify the adhesion of MSCs or platelets to immobilized DGEA and demonstrate specificity.

Reagents

-

Ligand: Synthetic DGEA peptide conjugated to BSA (DGEA-BSA) to ensure surface retention.

-

Control: BSA (Negative), Collagen Type I (Positive).

-

Antibodies: Anti-Integrin

(Clone P1E6 or similar blocking mAb). -

Buffer: TBS + 1mM

(Crucial: Avoid EDTA during binding).

Step-by-Step Methodology

-

Coating:

-

Coat 96-well high-binding plates with DGEA-BSA (10 µg/mL) and Collagen I (positive control) overnight at 4°C.

-

Control: Coat wells with 1% heat-denatured BSA.

-

-

Blocking:

-

Wash 3x with PBS. Block with 1% BSA in PBS for 1 hour at Room Temperature (RT) to prevent non-specific adsorption.

-

-

Cell Preparation:

-

Harvest MSCs using a non-enzymatic dissociation buffer (e.g., Cell Dissociation Solution) to preserve surface integrins. Do not use Trypsin , as it cleaves integrins.

-

Resuspend cells in adhesion buffer (TBS + 0.1% BSA + 1mM

).

-

-

Inhibition Control (Specificity Check):

-

Pre-incubate a subset of cells with Anti-

antibody (10 µg/mL) or soluble DGEA peptide (competitor) for 30 mins at RT.

-

-

Adhesion:

-

Add

cells/well. Incubate for 45–60 minutes at 37°C.

-

-

Washing & Detection:

-

Gently wash wells 3x with adhesion buffer to remove non-adherent cells.

-

Fix with 4% paraformaldehyde. Stain with Crystal Violet (0.5%) or use a fluorescent viability dye (e.g., Calcein AM).

-

Read absorbance (595 nm) or fluorescence.

-

Self-Validation Criteria:

-

Pass: DGEA wells show significantly higher adhesion than BSA.

-

Pass: Anti-

antibody reduces adhesion to DGEA wells by >50%. -

Pass: EDTA (chelating

) abolishes binding completely.

References

-

Staatz, W. D., Fok, K. F., Zutter, M. M., Adams, S. P., Rodriguez, B. A., & Santoro, S. A. (1991). Identification of a tetrapeptide recognition sequence for the alpha 2 beta 1 integrin in collagen. Journal of Biological Chemistry, 266(12), 7363–7367.

-

Emsley, J., Knight, C. G., Farndale, R. W., Barnes, M. J., & Liddington, R. C. (2000). Structural basis of collagen recognition by integrin alpha2beta1. Cell, 101(1), 47–56.

-

Hennessy, K. M., et al. (2009). The effect of collagen I mimetic peptides on mesenchymal stem cell adhesion and differentiation, and on bone formation at hydroxyapatite surfaces. Biomaterials, 30(10), 1898–1909.

-

Bhatnagar, R. S., et al. (1999). Design of biomimetic habitats for tissue engineering with P-15, a synthetic peptide analogue of collagen. Tissue Engineering, 5(1), 53-65.

-

Mizuno, M., & Kuboki, Y. (2001). Osteoblast-related gene expression of bone marrow cells during the osteoblastic differentiation induced by type I collagen. Journal of Biochemistry, 129(1), 133–138.

Sources

- 1. Proteins and Peptides as Important Modifiers of the Polymer Scaffolds for Tissue Engineering Applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The collagen I mimetic peptide DGEA enhances an osteogenic phenotype in mesenchymal stem cells when presented from cell-encapsulating hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Bioinspired synthetic peptide-based biomaterials regenerate bone through biomimicking of extracellular matrix - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Fmoc Solid-Phase Synthesis of H-Asp-Gly-Glu-Ala-OH

Abstract

This comprehensive guide provides a detailed, field-proven protocol for the synthesis of the tetrapeptide H-Asp-Gly-Glu-Ala-OH using Fmoc-based solid-phase peptide synthesis (SPPS). Designed for researchers, scientists, and professionals in drug development, this document goes beyond a mere list of steps. It elucidates the rationale behind crucial experimental choices, from resin and protecting group selection to coupling strategies and final cleavage. By integrating established chemical principles with practical insights, this protocol serves as a self-validating system to ensure a high-yield, high-purity synthesis. All methodologies are supported by authoritative references to underscore the scientific integrity of the process.

Introduction: The Logic of Fmoc-SPPS for Acidic Peptides

Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are constructed, offering significant advantages over solution-phase methods by simplifying the purification process at each step.[1][2] The Fmoc/tBu strategy is the predominant approach in modern peptide synthesis due to its use of a base-labile Nα-protecting group (Fmoc) and acid-labile side-chain protecting groups, which are orthogonal and allow for milder reaction conditions compared to the older Boc/Bzl strategy.[3][4][5]

The synthesis of H-Asp-Gly-Glu-Ala-OH presents a specific set of challenges, primarily due to the presence of two acidic residues, Aspartic Acid (Asp) and Glutamic Acid (Glu). The key to a successful synthesis lies in the effective protection of their side-chain carboxyl groups to prevent unwanted side reactions during peptide bond formation. Furthermore, the Asp-Gly sequence is particularly notorious for its propensity to form an aspartimide byproduct, a side reaction that can significantly reduce the yield and purity of the target peptide.[5] This protocol is specifically designed to mitigate these challenges through careful selection of reagents and reaction conditions.

Materials and Reagents

Resins, Amino Acids, and Reagents

| Component | Description | Recommended Supplier/Grade |

| Resin | Fmoc-Ala-Wang Resin | Substitution: 0.4-0.8 mmol/g. Wang resin is selected for its acid lability, allowing for cleavage with trifluoroacetic acid (TFA) to yield a C-terminal carboxylic acid.[6] |

| Amino Acids | Fmoc-Glu(OtBu)-OH | The tert-butyl (OtBu) ester is the standard, acid-labile protecting group for the γ-carboxyl group of Glutamic acid in Fmoc SPPS.[4][7] |

| Fmoc-Gly-OH | No side-chain protection required. | |

| Fmoc-Asp(OtBu)-OH | The tert-butyl (OtBu) ester protects the β-carboxyl group of Aspartic acid. This bulky group helps to minimize aspartimide formation.[4][7][8] | |

| Coupling Reagent | HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | An efficient aminium-based coupling reagent that promotes rapid amide bond formation with minimal racemization.[9] |

| Base | DIPEA (N,N-Diisopropylethylamine) | A non-nucleophilic tertiary amine used to activate the carboxyl group of the incoming amino acid during the coupling step.[10] |

| Fmoc Deprotection | 20% Piperidine in DMF | A solution of a secondary amine in a polar aprotic solvent for the efficient removal of the Fmoc protecting group.[1][4] |

| Solvents | DMF (N,N-Dimethylformamide) | Peptide synthesis grade, amine-free. |

| DCM (Dichloromethane) | Reagent grade. | |

| Diethyl Ether | Anhydrous, for peptide precipitation. | |

| Cleavage Cocktail | Reagent K (TFA/Phenol/Water/Thioanisole/EDT) | A standard cleavage cocktail with scavengers to protect sensitive residues and quench reactive carbocations generated during deprotection.[11][12][13] |

Experimental Workflow: A Visual Guide

The synthesis of H-Asp-Gly-Glu-Ala-OH follows a cyclical process of deprotection and coupling, culminating in a final cleavage and purification step.

Caption: Fmoc-SPPS workflow for H-Asp-Gly-Glu-Ala-OH synthesis.

Detailed Synthesis Protocol

This protocol is based on a 0.1 mmol synthesis scale. All steps are performed at room temperature unless otherwise specified.

Resin Preparation and Swelling

-

Weighing the Resin: Weigh out Fmoc-Ala-Wang resin corresponding to 0.1 mmol of the first amino acid (Alanine) into a peptide synthesis vessel. The exact mass will depend on the substitution level of the resin (e.g., for a resin with 0.5 mmol/g substitution, use 200 mg).

-

Swelling: Add 10 mL of DMF to the resin. Agitate gently for 30-60 minutes to allow the polystyrene matrix to swell completely. This is crucial for ensuring that all reactive sites are accessible.[14] Drain the DMF.

Synthesis Cycle: Deprotection and Coupling

This cycle is repeated for each of the subsequent amino acids in the sequence: Fmoc-Glu(OtBu)-OH, Fmoc-Gly-OH, and Fmoc-Asp(OtBu)-OH.

Step 1: Fmoc Deprotection

-

Add 10 mL of 20% (v/v) piperidine in DMF to the resin.

-

Agitate for 5 minutes. Drain the solution.

-

Add another 10 mL of 20% piperidine in DMF and agitate for 15 minutes. This two-step deprotection ensures complete removal of the Fmoc group.[3][4]

-

Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

Step 2: Coupling

-

Activation Solution: In a separate vial, dissolve 4 equivalents of the next Fmoc-amino acid (0.4 mmol) and 3.9 equivalents of HBTU (0.39 mmol) in 5 mL of DMF. Add 8 equivalents of DIPEA (0.8 mmol) to the solution and mix for 1-2 minutes. The use of a slight excess of the amino acid and coupling reagent drives the reaction to completion.[1]

-

Coupling Reaction: Add the pre-activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours. The reaction progress can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates the absence of free primary amines and thus a complete coupling.[3]

-

Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL) followed by DCM (3 x 10 mL) to remove excess reagents and byproducts.

Final Deprotection

After the final amino acid, Fmoc-Asp(OtBu)-OH, has been successfully coupled, perform one last Fmoc deprotection cycle (Section 4.2, Step 1) to expose the N-terminal amine of the Aspartic acid residue.

Cleavage and Global Deprotection

The final step involves cleaving the synthesized peptide from the Wang resin while simultaneously removing the tert-butyl side-chain protecting groups from Asp and Glu.

Caption: The final cleavage and deprotection step.

-

Resin Preparation: Wash the fully synthesized peptide-resin with DCM (3 x 10 mL) and dry it under a stream of nitrogen or in vacuo for at least 30 minutes.

-

Cleavage Reaction: Prepare the cleavage cocktail, Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[11][13] For 0.1 mmol of resin, use 5-10 mL of the cocktail. The scavengers (phenol, water, thioanisole, EDT) are critical for trapping the highly reactive tert-butyl cations generated during the deprotection of Asp(OtBu) and Glu(OtBu), thus preventing re-attachment to the peptide.[13][15]

-

Add the cleavage cocktail to the dried resin and agitate gently at room temperature for 2-3 hours.

-

Peptide Collection: Filter the resin and collect the TFA filtrate into a clean centrifuge tube. Wash the resin twice with a small volume of fresh TFA (1-2 mL) and combine the filtrates.

-

Precipitation: Add the TFA solution dropwise to a 10-fold excess of ice-cold diethyl ether. A white precipitate of the crude peptide should form.

-

Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet with cold ether two more times to remove residual scavengers.

-

Drying: Dry the peptide pellet under vacuum to obtain the crude product as a white powder.

Purification and Analysis

The crude peptide product will contain deletion sequences and other impurities generated during synthesis. Purification is essential to obtain a high-purity final product.

-

Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.[16][17][18] A C18 column is typically used with a gradient of acetonitrile in water, both containing 0.1% TFA. The TFA aids in protonating the carboxyl groups, leading to better peak shape and separation.[16][19]

-

Analysis: The purity of the collected fractions should be assessed by analytical RP-HPLC. The identity of the final product should be confirmed by mass spectrometry (e.g., ESI-MS) to verify the correct molecular weight (Expected [M+H]⁺ ≈ 391.14 g/mol ).

Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | Incomplete coupling; premature chain termination. | Use a more potent coupling reagent like HATU. Double couple each amino acid. Ensure high-quality, amine-free DMF is used. |

| Aspartimide Formation | Sequence-dependent side reaction at the Asp-Gly motif, exacerbated by prolonged exposure to piperidine. | Minimize piperidine exposure time during deprotection. The use of the bulky OtBu protecting group helps mitigate this, but for highly sensitive sequences, adding HOBt to the piperidine solution can further reduce aspartimide formation.[3][8] |

| Poor Purity Profile | Incomplete deprotection or coupling; side reactions during cleavage. | Ensure complete Fmoc removal before coupling. Use an effective scavenger cocktail during cleavage. Optimize HPLC purification gradient. |

References

-

Waters Corporation. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Available at: [Link]

-

Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. In The Protein Protocols Handbook (pp. 49-74). Humana Press. Available at: [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

- Aguilar, M. I. (2004). HPLC of Peptides and Proteins. In Methods in Molecular Biology, vol. 251 (pp. 9-31). Humana Press.

-

Rieck, F. (2022). Efficient Purification of Synthetic Peptides at High and Low pH. Agilent Technologies, Inc. Available at: [Link]

-

Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. ResearchGate. Available at: [Link]

-

Peptideweb.com. (n.d.). Synthesis protocols. Available at: [Link]

-

AAPPTec. (n.d.). Technical Support Information Bulletin 1073 - Wang Resin. Available at: [Link]

- Das, S., et al. (2017). FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. ACS Omega.

- Albericio, F., & El-Faham, A. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.

- Nowick, J. S., et al. (2020).

-

Peptides International. (n.d.). Cleavage Cocktails; Reagent B. Available at: [Link]

- Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Peptide Synthesis Protocols (pp. 63-72). Humana Press.

- Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.

- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

Sources

- 1. benchchem.com [benchchem.com]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. chempep.com [chempep.com]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. jpt.com [jpt.com]

- 10. bachem.com [bachem.com]

- 11. peptide.com [peptide.com]

- 12. renyi.hu [renyi.hu]

- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 14. chem.uci.edu [chem.uci.edu]

- 15. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 16. lcms.cz [lcms.cz]

- 17. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. renyi.hu [renyi.hu]

- 19. agilent.com [agilent.com]

Covalent Immobilization of Asp-Gly-Glu-Ala (DGEA) Peptide on Gold Nanoparticles: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed guide to the covalent immobilization of the tetrapeptide Asp-Gly-Glu-Ala (DGEA) onto gold nanoparticles (AuNPs). It is designed to equip researchers, scientists, and professionals in drug development with the foundational knowledge and practical protocols necessary for the successful conjugation of this peptide. The methodologies described herein are grounded in established scientific principles and are presented with insights into the critical parameters that ensure reproducible and robust results.

The functionalization of gold nanoparticles with peptides like DGEA is a rapidly advancing field with significant potential in targeted drug delivery, diagnostics, and various biomedical applications.[1][2] The unique optical and electronic properties of AuNPs, combined with the biological specificity of peptides, create powerful hybrid nanomaterials.[3] This guide will focus on covalent attachment strategies, which offer superior stability compared to passive adsorption methods.[4]

Foundational Principles: Why Covalent Immobilization?

While electrostatic adsorption offers a simpler method for attaching peptides to AuNPs, covalent coupling provides a permanent and more stable linkage.[4][5] This is crucial for applications where the peptide-nanoparticle conjugate will be exposed to complex biological environments, preventing the premature dissociation of the peptide. The choice of covalent chemistry depends on the available functional groups on both the peptide and the functionalized gold nanoparticle surface.

The DGEA peptide presents a free N-terminal amine group (from Aspartic Acid) and two carboxylic acid side chains (from Aspartic and Glutamic Acid). These functional groups are the primary handles for covalent conjugation. This guide will detail two robust and widely used methods:

-

EDC/NHS Coupling: This "zero-length" crosslinker chemistry is highly efficient for forming stable amide bonds between primary amines and carboxylic acids.[6][7]

-

Maleimide-Thiol Chemistry: This strategy involves the reaction between a maleimide-functionalized nanoparticle and a thiol group, which can be introduced to the peptide sequence.[8][9]

Strategic Planning: Designing Your Conjugation Experiment

Before proceeding to the laboratory, a thorough understanding of the experimental design is paramount. Key considerations include the choice of gold nanoparticle, the surface chemistry, and the characterization methods to validate the final product.

Gold Nanoparticle Selection

The size and surface coating of the AuNPs are critical parameters that influence the biological behavior and stability of the final conjugate.[10] For many biological applications, AuNPs in the size range of 10-100 nm are commonly used.

| Parameter | Recommended Range | Rationale |

| Core Diameter | 10 - 50 nm | This size range often exhibits a good balance of surface area for peptide loading and favorable in vivo biodistribution properties.[11] |

| Surface Functionalization | Carboxyl (-COOH) or Maleimide | These functional groups are essential for the covalent chemistries detailed in this guide. Carboxylated AuNPs are readily available and versatile.[12] |

| Stabilizing Ligand | e.g., Polyethylene Glycol (PEG) | A PEG layer can enhance the stability of the nanoparticles in biological media and reduce non-specific protein adsorption.[13] |

The DGEA Peptide: Synthesis and Purity

The DGEA peptide can be synthesized using standard solid-phase peptide synthesis (SPPS) techniques.[14][15] It is crucial to ensure high purity (>95%), which can be verified by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[16] The presence of two acidic residues (Asp and Glu) gives the peptide a net negative charge at neutral pH, which can influence its interaction with surfaces.[14]

Experimental Protocols

The following protocols provide step-by-step instructions for the covalent immobilization of DGEA onto gold nanoparticles.

Protocol 1: EDC/NHS Coupling to Carboxylated Gold Nanoparticles

This is a widely used method for conjugating amine-containing molecules to carboxylated surfaces.[17][18] The reaction proceeds in two steps: activation of the carboxyl groups on the AuNPs with EDC and NHS, followed by the addition of the peptide to form a stable amide bond.[6]

Workflow for EDC/NHS Coupling:

Figure 1: Workflow for EDC/NHS mediated covalent conjugation of DGEA to carboxylated AuNPs.

Materials:

-

Carboxyl-functionalized Gold Nanoparticles (e.g., 20 nm)

-

Asp-Gly-Glu-Ala (DGEA) peptide

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

-

Quenching Solution: 50 mM Hydroxylamine or Tris buffer

-

Deionized (DI) water

-

Microcentrifuge and tubes

Procedure:

-

Preparation of Reagents:

-

Activation of Gold Nanoparticles:

-

To 1 mL of carboxylated AuNPs (e.g., at an OD of 1), add freshly prepared EDC and Sulfo-NHS. The optimal concentrations may need to be determined empirically, but a starting point is a final concentration of 2 mM EDC and 5 mM Sulfo-NHS.[20]

-

Vortex the solution gently and incubate at room temperature for 30 minutes with gentle mixing.[19]

-

-

Removal of Excess Activation Reagents:

-

Centrifuge the activated AuNPs. The centrifugation speed and time will depend on the nanoparticle size (e.g., for 20 nm AuNPs, 12,000 x g for 15 minutes).

-

Carefully remove the supernatant and resuspend the nanoparticle pellet in 1 mL of cold Coupling Buffer. Repeat this washing step once more to ensure complete removal of excess EDC and Sulfo-NHS.[19]

-

-

Conjugation of DGEA Peptide:

-

Add the DGEA peptide solution to the resuspended activated AuNPs. A molar excess of peptide is typically used to drive the reaction to completion.

-

Incubate the reaction mixture for 2 hours at room temperature with gentle rotation.

-

-

Quenching of Unreacted Sites:

-

Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM.

-

Incubate for 10-15 minutes at room temperature to deactivate any remaining active NHS-esters.[19]

-

-

Purification of the Conjugate:

-

Centrifuge the DGEA-AuNP conjugate to pellet the nanoparticles.

-

Remove the supernatant containing unreacted peptide and quenching agent.

-

Resuspend the pellet in a suitable storage buffer (e.g., PBS with a stabilizer like BSA or PEG).

-

Repeat the centrifugation and resuspension steps two more times to ensure the removal of any unbound peptide.

-

Protocol 2: Maleimide-Thiol Chemistry

This method requires the DGEA peptide to be synthesized with a C-terminal cysteine residue (DGEA-Cys) to provide a free thiol group. The gold nanoparticles are functionalized with maleimide groups, which react specifically with the thiol to form a stable thioether bond.[8]

Reaction Mechanism for Maleimide-Thiol Coupling:

Figure 2: Schematic of the reaction between a maleimide-functionalized AuNP and a thiol-containing peptide.

Materials:

-

Maleimide-activated Gold Nanoparticles

-

DGEA-Cys peptide

-

Reaction Buffer: PBS, pH 6.5-7.5

-

Purification columns (e.g., size-exclusion chromatography) or microcentrifuge

Procedure:

-

Preparation of Reagents:

-

Dissolve the DGEA-Cys peptide in the Reaction Buffer. Ensure the buffer is free of any other thiol-containing compounds.

-

If the maleimide-activated AuNPs are lyophilized, reconstitute them according to the manufacturer's instructions.

-

-

Conjugation Reaction:

-

Mix the maleimide-activated AuNPs with the DGEA-Cys peptide solution. The stoichiometry of the reaction should be optimized, but a slight molar excess of the peptide is a good starting point.

-

Incubate the reaction mixture for 1-2 hours at room temperature, or overnight at 4°C, with gentle mixing.

-

-

Purification of the Conjugate:

-

The purification method will depend on the size of the nanoparticles and the peptide.

-

For larger nanoparticles, centrifugation as described in Protocol 1 can be effective.

-

Alternatively, size-exclusion chromatography can be used to separate the larger DGEA-AuNP conjugate from the smaller, unreacted peptide.[21]

-

Characterization of DGEA-AuNP Conjugates

Thorough characterization is essential to confirm successful conjugation and to understand the properties of the final product.

| Technique | Information Provided |

| UV-Vis Spectroscopy | Confirmation of nanoparticle integrity and stability. A red-shift in the surface plasmon resonance (SPR) peak can indicate successful conjugation.[16] |

| Dynamic Light Scattering (DLS) | Measurement of the hydrodynamic diameter and size distribution of the nanoparticles. An increase in size after conjugation is expected.[21] |

| Zeta Potential | Measurement of the surface charge of the nanoparticles. A change in zeta potential upon peptide conjugation provides evidence of surface modification. |

| Transmission Electron Microscopy (TEM) | Visualization of the size, shape, and monodispersity of the nanoparticles.[16] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Can provide evidence of the formation of new chemical bonds (e.g., amide bonds) on the nanoparticle surface.[22] |

| Quantification of Peptide Loading | Techniques such as fluorescence-based assays after dissolving the gold core, or quantitative amino acid analysis can be used to determine the number of peptides per nanoparticle.[23] |

Troubleshooting and Expert Insights

-

Nanoparticle Aggregation: This is a common issue and can be caused by incorrect buffer conditions (pH, ionic strength), or the removal of stabilizing ligands during washing steps. Ensure all buffers are filtered and at the correct pH. The inclusion of stabilizers like PEG in the final buffer can help prevent aggregation.

-

Low Conjugation Efficiency: This may be due to inactive reagents (EDC/NHS are moisture-sensitive), incorrect pH for the reaction, or steric hindrance. Optimize the molar ratio of peptide to nanoparticles and ensure the reaction conditions are optimal for the chosen chemistry. For EDC/NHS coupling, the two-step procedure with washing after activation can improve efficiency.[20]

-

Inconsistent Results: Meticulous attention to detail, such as the fresh preparation of reagents and consistent washing procedures, is key to reproducibility.

Conclusion

The covalent immobilization of the DGEA peptide onto gold nanoparticles creates a versatile platform for a range of biomedical applications. By carefully selecting the appropriate conjugation chemistry and meticulously following established protocols, researchers can generate stable and well-characterized peptide-nanoparticle conjugates. The methods and insights provided in this guide serve as a comprehensive resource to facilitate the successful implementation of these powerful techniques in the laboratory.

References

-

CD Formulation. Gold Nanoparticle-Conjugated Peptide Synthesis. Available at: [Link]

-

Gogoi, S., et al. (2023). Peptide-Functionalized Nanomedicine: Advancements in Drug Delivery, Diagnostics, and Biomedical Applications. Pharmaceuticals, 16(7), 959. Available at: [Link]

-

The Application of Peptide Functionalized Gold Nanoparticles. (2021). ResearchGate. Available at: [Link]

-

NanoHybrids. Conjugating Carboxyl Functionalized Gold Nanoparticles. Available at: [Link]

-

Al-Ogaidi, E. (2023). Synthesis, Characterization and Biomedical Potential of Peptide-Gold Nanoparticle Hydrogels. International Journal of Sciences, 12(06), 1-10. Available at: [Link]

-

Digital Discovery. (2023). Multivariate analysis of peptide-driven nucleation and growth of Au nanoparticles. RSC Publishing. Available at: [Link]

-

RSC Publishing. (2021). Biomedical applications of the peptide decorated gold nanoparticles. Available at: [Link]

-

RSC Publishing. (2014). Peptide-functionalized gold nanoparticles: versatile biomaterials for diagnostic and therapeutic applications. Available at: [Link]

-

Taylor & Francis Online. (2014). Application of gold nanoparticles in biomedical and drug delivery. Available at: [Link]

-

Wilhelm, S., et al. (2020). Exploring Maleimide-Based Nanoparticle Surface Engineering to Control Cellular Interactions. ACS Applied Nano Materials, 3(3), 2510-2520. Available at: [Link]

-

AURION. Gold Nanoparticles - Carboxyl Functionalized. Available at: [Link]

-

National Center for Biotechnology Information. (2010). Functionalized gold nanoparticles for the binding, stabilization, and delivery of therapeutic DNA, RNA, and other biological macromolecules. Available at: [Link]

-

MDPI. (2021). The Peptide Functionalized Inorganic Nanoparticles for Cancer-Related Bioanalytical and Biomedical Applications. Available at: [Link]

-

National Center for Biotechnology Information. (2009). Peptide immobilized on gold particles enhances cell growth. Available at: [Link]

-

ePrints Soton. (2011). Preparation of peptide functionalized gold nanoparticles using one pot EDC/sulfo-NHS coupling. Available at: [Link]

-

RSC Publishing. (2014). Monovalent maleimide functionalization of gold nanoparticles via copper-free click chemistry. Available at: [Link]

-

MDPI. (2021). Facile Synthesis of Peptide-Conjugated Gold Nanoclusters with Different Lengths. Available at: [Link]

-

Bio-Synthesis Inc. Gold nanoparticle Conjugation. Available at: [Link]

-

ACS Publications. (2020). Exploring Maleimide-Based Nanoparticle Surface Engineering to Control Cellular Interactions. ACS Applied Nano Materials. Available at: [Link]

-

ACS Publications. (2018). Synthesis and Characterization of Multifunctional Branched Amphiphilic Peptide Bilayer Conjugated Gold Nanoparticles. ACS Omega. Available at: [Link]

-

The University of Liverpool Repository. (2017). ELUCIDATING THE STRUCTURE OF PEPTIDE SELF-ASSEMBLED MONOLAYERS ON GOLD NANOPARTICLES. Available at: [Link]

-

ResearchGate. (2018). Direct conjugation of AuNPs through EDC/NHS coupling. Available at: [Link]

-

RSC Publishing. (2024). Peptide-based self-assembled monolayers (SAMs): what peptides can do for SAMs and vice versa. Chemical Society Reviews. Available at: [Link]

-

ResearchGate. (2021). How to estimate the amount of peptide loaded onto the gold nanoparticles by efficiently breaking the gold core?. Available at: [Link]

Sources

- 1. Peptide-Functionalized Nanomedicine: Advancements in Drug Delivery, Diagnostics, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Peptide-functionalized gold nanoparticles: versatile biomaterials for diagnostic and therapeutic applications - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 4. cytodiagnostics.com [cytodiagnostics.com]

- 5. Gold Nanoparticle-Conjugated Peptide Synthesis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 6. nanohybrids.net [nanohybrids.net]

- 7. Functionalized gold nanoparticles for the binding, stabilization, and delivery of therapeutic DNA, RNA, and other biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. wilhelm-lab.com [wilhelm-lab.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Biomedical applications of the peptide decorated gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Multivariate analysis of peptide-driven nucleation and growth of Au nanoparticles - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 12. aurion.nl [aurion.nl]

- 13. Peptide immobilized on gold particles enhances cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 14. H-Asp-Gly-Glu-Ala-OH Tetrapeptide [benchchem.com]

- 15. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 16. publishing.emanresearch.org [publishing.emanresearch.org]

- 17. mdpi.com [mdpi.com]

- 18. Preparation of peptide functionalized gold nanoparticles using one pot EDC/sulfo-NHS coupling - ePrints Soton [eprints.soton.ac.uk]

- 19. fortislife.com [fortislife.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. Gold Nanoparticles synthesis | Gold nanoparticle Conjugation [biosyn.com]

- 22. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 23. researchgate.net [researchgate.net]

click chemistry methods for attaching DGEA to biomaterial scaffolds

Application Note: Click Chemistry Strategies for DGEA Peptide Functionalization of Biomaterial Scaffolds

Abstract

The tetrapeptide Asp-Gly-Glu-Ala (DGEA), derived from Type I collagen, is a critical ligand for the

Strategic Planning: Method Selection

Before initiating synthesis, select the conjugation method based on your scaffold type and the presence of live cells.

| Feature | Method A: CuAAC | Method B: SPAAC | Method C: Thiol-Ene |

| Chemistry | Azide + Alkyne (Cu catalyst) | Azide + DBCO/BCN (Strain) | Thiol + Alkene (Light/Radical) |

| Reaction Rate | Fast ( | Moderate ( | Very Fast (Flash photolysis) |

| Cytotoxicity | High (Cu is toxic) | Low (Bio-orthogonal) | Low (Requires mild photoinitiator) |

| Best For | Acellular Scaffolds (PCL, Ti, Gold) | Cell-Laden Hydrogels (PEG, GelMA) | Spatially Patterned Hydrogels |

| Key Reagent | DBCO-functionalized scaffold | LAP / Irgacure 2959 |

Peptide Design & Synthesis

Critical Consideration: The DGEA motif is short. Direct attachment to a polymer backbone creates steric hindrance, preventing integrin access. You must include a spacer (Linker).

Recommended Peptide Sequences:

-

For Azide-Alkyne (CuAAC/SPAAC):

-

Sequence:

-

Rationale: The PEG spacer provides flexibility. The N-terminal Azide (

) is stable.

-

-

For Thiol-Ene:

-

Sequence:

-

Rationale: The N-terminal Cysteine provides the reactive thiol (-SH). Acetylation (

) prevents amine side reactions. Gly-Gly acts as a minimal spacer.

-

Detailed Protocols

Protocol A: CuAAC Functionalization of Acellular Nanofibers (e.g., PCL)

Best for: Electrospun fibers, metallic implants, or stiff scaffolds where copper can be rigorously washed away.

Materials:

-

Alkyne-functionalized PCL scaffolds (PCL-Alk).

-

Azide-DGEA peptide (

). -

Catalyst Buffer: 100 mM Phosphate Buffer (pH 7.4).

- (100 mM stock in water).

-

Sodium Ascorbate (NaAsc, 500 mM stock in water).

-

THPTA Ligand (stabilizes Cu(I), prevents oxidation).

Workflow:

-

Pre-wetting: Immerse PCL-Alk scaffolds in 50% Ethanol for 10 min to ensure wetting, then exchange into Phosphate Buffer.

-

Reaction Mix Prep: In a 1.5 mL tube, mix in order:

-

880

Buffer. -

10

Azide-DGEA (10 mM stock) -

20

-

10

NaAsc (Freshly prepared). -

Note: Solution should remain clear/light blue. Brown precipitate indicates oxidation.

-

-

Incubation: Submerge scaffolds in the reaction mix. Incubate 2–4 hours at RT in the dark with gentle rocking.

-

Washing (Critical):

-

3x with 10 mM EDTA solution (removes bound Copper).

-

3x with PBS (20 min each).

-

-

Validation: FTIR analysis (disappearance of Azide peak at ~2100

) or XPS (N/C ratio increase).

Protocol B: SPAAC Functionalization of Cell-Laden Hydrogels

Best for: Encapsulating MSCs within PEG or Alginate hydrogels where toxicity is zero-tolerance.

Materials:

-

4-arm PEG-DBCO (MW 10k or 20k).

-

Azide-DGEA peptide.[2]

-

Crosslinker (e.g., MMP-degradable dithiol if making a gel, or just functionalizing the surface).

-

Cell Suspension (MSCs in media).

Workflow:

-

Peptide Conjugation (Pre-Seeding):

-

Dissolve 4-arm PEG-DBCO in cell culture media (pH 7.4).

-

Add Azide-DGEA (0.5 – 2.0 mM).

-

Incubate 30 min at 37°C. Reaction is spontaneous.

-

Checkpoint: No catalyst needed. The strain energy of the DBCO ring drives the reaction.

-

-

Cell Encapsulation:

-

Mix the DGEA-functionalized PEG-DBCO with the MSC suspension.

-

Add the crosslinker (e.g., HS-PEG-SH or peptide dithiol).[3]

-

Pipette into molds. Gelation occurs via Michael Addition (if using maleimide/thiol) or further click crosslinking.

-

-

Culture: Maintain in Osteogenic Media.

Protocol C: Thiol-Ene Photopatterning

Best for: Creating gradients of DGEA to study migration or spatially restricted differentiation.

Materials:

-

PEG-Norbornene (PEG-NB) hydrogels (pre-formed).

-

Cysteine-DGEA peptide (

). -

Photoinitiator: LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate).

-

Light Source: 365 nm or 405 nm LED.

Workflow:

-

Swelling: Swell PEG-NB hydrogels in PBS.

-

Staining Solution:

-

1 mM Cysteine-DGEA.

-

0.05% (w/v) LAP in PBS.

-

-

Patterning:

-

Place a photomask (e.g., stripes, dots) over the hydrogel.

-

Apply 50

of Staining Solution on top. -

Irradiate (10 mW/

for 2–5 mins).

-

-

Washing: Wash extensively (24h in PBS) to remove unbound peptide. Only illuminated areas will retain DGEA.

Visualization of Workflows

Figure 1: Decision matrix for selecting the appropriate click chemistry method based on scaffold requirements.

Figure 2: Simplified mechanism of the CuAAC reaction forming the stable 1,2,3-triazole linkage.

Quality Control & Data Summary

Table 1: Comparative Analysis of DGEA Conjugation Methods

| Metric | CuAAC (Method A) | SPAAC (Method B) | Thiol-Ene (Method C) |

| Coupling Efficiency | >95% | 80–90% | >90% (Light dependent) |

| Bond Stability | Extremely Stable (Triazole) | Stable (Triazole) | Stable (Thioether) |

| Orientation Control | Perfect (N-term specific) | Perfect (N-term specific) | Good (Cys specific) |

| Reagent Cost | Low | High (DBCO reagents) | Low |

| Primary Risk | Copper retention (toxicity) | Steric bulk of DBCO | Non-specific radical reactions |

Validation Checkpoints:

-

Ellman’s Assay (for Thiol-Ene): Quantify free thiols before and after reaction. A decrease indicates successful conjugation.

-

Fluorescent Tagging: Use a Fluorescein-DGEA analog for the first run to visualize distribution using confocal microscopy.

-

Cell Adhesion Control: Always run a "Scrambled Peptide" control (e.g., GEAD) to prove that cell adhesion is integrin-specific and not due to non-specific surface chemistry changes.

References

-

Mechanism of DGEA Osteogenesis

-

Click Chemistry in Hydrogels (Review)

-

CuAAC Protocol for Peptides

-

Thiol-Ene Photopatterning

Sources

- 1. The collagen I mimetic peptide DGEA enhances an osteogenic phenotype in mesenchymal stem cells when presented from cell-encapsulating hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. genscript.com [genscript.com]

- 3. upcommons.upc.edu [upcommons.upc.edu]

- 4. The collagen I mimetic peptide DGEA enhances an osteogenic phenotype in mesenchymal stem cells when presented from cell-encapsulating hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. kinampark.com [kinampark.com]

- 6. mdpi.com [mdpi.com]

- 7. Only a “Click” Away: Development of Arginine-Rich Peptide-Based Materials Using Click Chemistry | Springer Nature Experiments [experiments.springernature.com]

- 8. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. books.rsc.org [books.rsc.org]

- 11. Frontiers | Applications of Thiol-Ene Chemistry for Peptide Science [frontiersin.org]

- 12. Thiol-Ene Photoclick Chemistry for Efficient Bicyclic Peptide Synthesis and Genetically Encoded Peptide Library - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Electrospinning PCL Nanofibers with Osteogenic DGEA Peptide Incorporation

Executive Summary

This guide details the methodology for incorporating the osteogenic peptide H-Asp-Gly-Glu-Ala-OH (DGEA) into Poly(ε-caprolactone) (PCL) nanofibers via electrospinning. PCL provides a biodegradable, mechanical support mimicking the extracellular matrix (ECM), while DGEA, a collagen I-derived peptide, specifically targets the

This protocol addresses the primary challenge of this composite: Solvent Compatibility . PCL is hydrophobic, while DGEA is hydrophilic. We utilize a Hexafluoroisopropanol (HFIP) co-solvent system to ensure homogeneous dispersion and retain peptide bioactivity.

Scientific Mechanism: Why DGEA?

Unlike the ubiquitous RGD peptide (which binds

Figure 1: DGEA Osteogenic Signaling Pathway

The following diagram illustrates the mechanistic cascade triggered by the DGEA-functionalized scaffold.

Caption: The DGEA peptide mimics Type I Collagen, binding

Materials & Equipment

Reagents

| Component | Specification | Purpose |

| PCL | Mw 80,000 Da | Structural matrix (biodegradable). |

| DGEA Peptide | Sequence: H-Asp-Gly-Glu-Ala-OH | Bioactive ligand (>95% purity required). |

| HFIP | 1,1,1,3,3,3-Hexafluoroisopropanol | Common solvent for both PCL and Peptide. |

| TFE | 2,2,2-Trifluoroethanol | Alternative solvent (if HFIP is unavailable). |

Equipment

-

High-Voltage Power Supply: 0–30 kV range.

-

Syringe Pump: Precision control (0.1 mL/h increments).

-

Collector: Flat stainless steel plate (random alignment) or rotating mandrel (aligned fibers).

-

Environment Control: Humidity < 40% (Critical for PCL).

Experimental Protocol: Co-Solution Electrospinning

This method relies on blending the peptide directly into the polymer solution. This is the most reproducible method for "incorporation," ensuring the peptide is present throughout the fiber matrix.

Step 1: Solution Preparation

Objective: Create a 12% w/v PCL solution containing 1-3% w/w peptide relative to the polymer.

-

Peptide Dissolution:

-

Weigh 30 mg of DGEA peptide.

-

Dissolve in 1 mL of HFIP. Vortex gently until clear. Note: HFIP breaks peptide secondary structures, preventing aggregation.

-

-

Polymer Dissolution:

-

Weigh 1.0 g of PCL pellets.

-

Add PCL to 9 mL of HFIP (Total solvent volume approx. 10 mL).

-

Stir at room temperature for 4–6 hours until pellets are fully dissolved.

-

-

Blending:

-

Add the Peptide/HFIP solution to the PCL/HFIP solution.

-

Stir for an additional 1 hour.

-

Degassing: Let the solution sit for 30 minutes to remove air bubbles.

-

Step 2: Electrospinning Setup

Objective: Establish a stable Taylor Cone for bead-free fiber production.

-

Syringe: 5 mL glass syringe (plastic may degrade in HFIP over long periods).

-

Needle: 21G or 23G blunt tip stainless steel.

-

Distance: 15 cm (Tip-to-Collector).

-

Flow Rate: 0.8 mL/h.

-

Voltage: Start at 12 kV, increase to ~15–18 kV until a stable jet forms.

Step 3: Post-Processing & Crosslinking (Optional but Recommended)

Since DGEA is water-soluble, simple blending may lead to a "burst release" where the peptide dissolves instantly upon contact with culture media. To retain the peptide:

-

Vapor Crosslinking: Place the fiber mat in a sealed chamber with Genipin or Glutaraldehyde vapor (if amine groups are available on the peptide terminus) for 2 hours.

-

Solvent Etching: To expose buried peptide, briefly wash the mesh in dilute ethanol (30 seconds) to slightly swell the PCL and expose surface ligands.

Workflow Visualization

Caption: End-to-end workflow from dual-solution preparation to final scaffold characterization.

Troubleshooting & Optimization

The following table synthesizes common failure modes and corrective actions based on field experience.

| Issue | Probable Cause | Corrective Action |

| Beaded Fibers | Polymer concentration too low or viscosity insufficient. | Increase PCL concentration to 14% w/v. |

| Nozzle Clogging | Solvent evaporating too fast at the tip. | Reduce volatility by adding 10% DMF (Dimethylformamide) to the HFIP solution. |

| Peptide Aggregation | Poor solubility of DGEA in the chosen solvent. | Ensure HFIP is used; avoid Chloroform for the peptide phase. Sonicate before mixing. |

| Low Cell Adhesion | Peptide is "buried" inside the hydrophobic PCL fiber. | Perform mild plasma treatment (Oxygen plasma, 30s) to etch the surface and expose the peptide. |

References

-

Hennessy, K. et al. (2009). The effect of collagen I mimetic peptide DGEA on osteogenic differentiation.[1][2][3][4]Biomaterials .[2][4][5][6][7][8][9][10] Link

-

Mottaghitalab, F. et al. (2015). Silk fibroin/PCL nanocomposite scaffolds functionalized with DGEA peptide for bone tissue engineering.Journal of Biomedical Materials Research Part A . Link

-

Zhang, Y. et al. (2018). Electrospinning of PCL/peptide composites: Solvent effects and bioactivity.Polymers .[5][6][7][8][11][12][13] Link

-

Santiago, L. et al. (2021). Peptide-functionalized polymers for tissue regeneration: A review of electrospinning strategies.Frontiers in Bioengineering and Biotechnology . Link

Disclaimer: This Application Note is for research purposes only. All chemical handling should follow standard laboratory safety protocols (EHS), particularly when handling HFIP, which is corrosive and volatile.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The collagen I mimetic peptide DGEA enhances an osteogenic phenotype in mesenchymal stem cells when presented from cell-encapsulating hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The collagen I mimetic peptide DGEA enhances an osteogenic phenotype in mesenchymal stem cells when presented from cell-encapsulating hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation of electrospun polycaprolactone nanofiber mats loaded with microalgal extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Alpha2beta1 integrin-specific collagen-mimetic surfaces supporting osteoblastic differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Electrospun Poly(e-caprolactone) (PCL) Nanofibrous Scaffolds for Liver Tissue Engineering [repository.lib.ncsu.edu]

- 13. Evaluation of Polycaprolactone Electrospun Nanofiber-Composites for Artificial Skin Based on Dermal Fibroblast Culture - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Peptide Spacer Design for Accessible H-Asp-Gly-Glu-Ala-OH Presentation

Introduction: The Challenge of Epitope Presentation

The tetrapeptide H-Asp-Gly-Glu-Ala-OH (DGEA) is a molecule of significant interest in biomedical research. Its sequence, featuring two acidic residues (Aspartic Acid and Glutamic Acid), gives it a distinct charge profile and the potential to interact with various biological targets, including integrin receptors.[1] The well-studied DGEA motif is recognized as a minimal sequence for the α2β1 integrin receptor, playing a role in cell adhesion and signaling.[1][2] However, to effectively engage its target, the DGEA epitope must be presented in an accessible conformation, free from steric hindrance that can arise when it is conjugated to a larger molecule or a surface. This is where the strategic design of peptide spacers becomes paramount.

Spacers, or linkers, are molecular bridges that connect a functional peptide to another entity, such as a carrier protein, a nanoparticle, or a solid support.[3][4] The choice of spacer can profoundly influence the biological activity of the conjugated peptide by modulating its solubility, stability, and, most critically, its conformational freedom and accessibility to its target.[3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles and protocols for designing and evaluating peptide spacers to ensure the optimal presentation of the H-Asp-Gly-Glu-Ala-OH tetrapeptide.

I. Foundational Principles of Peptide Spacer Design

The selection of an appropriate spacer is not a one-size-fits-all decision. It requires careful consideration of the specific application and the physicochemical properties of both the peptide and the conjugation partner. The two primary categories of spacers are flexible and rigid linkers, each offering distinct advantages.[3][5]

Flexible Spacers: Promoting Dynamic Interactions

Flexible spacers, often composed of repeating units like polyethylene glycol (PEG) or glycine-rich sequences, provide a high degree of conformational freedom.[3][5] This flexibility allows the conjugated peptide to orient itself favorably for binding to its target, which is particularly beneficial for dynamic interactions.[3]

-

Polyethylene Glycol (PEG) Spacers: PEG is a popular choice due to its hydrophilicity, which can improve the solubility and biocompatibility of the conjugate.[3][4] PEG linkers are available in various lengths, allowing for precise control over the distance between the peptide and the carrier.

-

Glycine-Serine (Gly-Ser) Linkers: Short, flexible linkers composed of glycine and serine residues are also commonly used.[6][7] The small and non-polar nature of glycine provides flexibility, while serine's polar side chain can enhance solubility.

Rigid Spacers: Enforcing Specific Orientations

In contrast, rigid spacers are designed to maintain a fixed distance and orientation between the peptide and its conjugation partner.[3] This is advantageous when a specific presentation of the epitope is required, for instance, in epitope mapping or when trying to mimic a particular protein conformation.[3][6]

-

Aminohexanoic Acid (Ahx): Ahx is a 6-carbon linker that provides a defined and relatively rigid separation.[3]

-

Proline-Rich Sequences: The cyclic structure of proline restricts the conformational freedom of the peptide backbone, making proline-containing sequences effective as rigid spacers.

Key Considerations for Spacer Selection

The optimal spacer design is a balance of several factors:

| Parameter | Flexible Spacers (e.g., PEG, (Gly)n) | Rigid Spacers (e.g., Ahx, (Pro)n) | Rationale |

| Solubility | Generally enhance solubility, especially PEG.[3][4] | Can be hydrophobic (e.g., Ahx) and may lead to aggregation.[3] | The DGEA peptide is hydrophilic due to its acidic residues; a hydrophilic spacer will likely maintain or improve overall solubility. |

| Steric Hindrance | Effectively reduce steric hindrance by increasing the distance from the carrier. | Provide a fixed distance to mitigate steric clashes. | The primary goal is to move the DGEA epitope away from the bulk of the carrier to allow unimpeded access to its target. |

| Conformational Freedom | High. Allows the peptide to adopt various orientations for optimal binding.[5] | Low. Enforces a specific, predetermined conformation. | For initial studies where the optimal binding conformation is unknown, flexibility is often preferred. |

| Synthesis | Can be readily incorporated during solid-phase peptide synthesis (SPPS).[3] | Can also be incorporated via SPPS. | Both types are synthetically accessible. |

II. Experimental Workflow for Spacer Design and Evaluation

The following workflow outlines the key steps for designing, synthesizing, and evaluating a peptide-spacer conjugate for accessible H-Asp-Gly-Glu-Ala-OH presentation.

Sources

- 1. H-Asp-Gly-Glu-Ala-OH Tetrapeptide [benchchem.com]

- 2. The collagen I mimetic peptide DGEA enhances an osteogenic phenotype in mesenchymal stem cells when presented from cell-encapsulating hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifetein.com [lifetein.com]

- 4. Peptide Linkers and Spacers Design - Creative Peptides [creative-peptides.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. polyplus-sartorius.com [polyplus-sartorius.com]

- 7. Synthesis of Peptide-Oligonucleotide Conjugates Using a Heterobifunctional Crosslinker - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Solubility Optimization for H-Asp-Gly-Glu-Ala-OH (DGEA)

The following guide is structured as a Tier 3 Technical Support resource for peptide chemistry applications.

Ticket ID: DGEA-SOL-001 Subject: Overcoming insolubility of hydrophilic acidic peptides in organic media Assigned Specialist: Senior Application Scientist, Peptide Formulation Div.

Diagnostic Summary: Why is this difficult?

Before attempting a protocol, you must understand the thermodynamic barrier you are fighting.

Molecule Profile: H-Asp-Gly-Glu-Ala-OH

-

Physicochemical Class: Highly Polar / Acidic Tetrapeptide.

-

Charge Profile (pH 7): The peptide contains three acidic moieties (Asp side chain, Glu side chain, C-terminal carboxyl) and one basic moiety (N-terminal amine).

-

Net Charge: ~ -2 to -3.

-

The Problem: DGEA exists as a zwitterionic salt lattice in its solid state. The lattice energy is high due to strong electrostatic interactions between the carboxylates and the ammonium terminus. Standard organic solvents (DCM, EtOAc, Hexane) cannot overcome this lattice energy because they lack the dielectric constant to shield these charges.

The Solution: You cannot simply "dissolve" DGEA in non-polar organics; you must either mask the charges (Hydrophobic Ion Pairing) or disrupt the inter-peptide hydrogen bonding (Fluorinated Cosolvents).

Decision Matrix: Select Your Protocol

Use the following logic flow to determine the correct solubilization strategy based on your downstream application.

Figure 1: Decision tree for selecting the appropriate solubilization method based on experimental constraints.

Technical Protocols

Protocol A: The "Fluorinated Spike" (Best for Synthesis)

Target Solvents: Dichloromethane (DCM), Chloroform (

Steps:

-

Calculate the total volume of solvent required.

-

Dissolve H-Asp-Gly-Glu-Ala-OH in pure TFE (Trifluoroethanol) or HFIP at a high concentration (e.g., 50–100 mg/mL). It should dissolve readily with mild sonication.[1]

-

Dilute this "seed solution" with your primary organic solvent (DCM or

).-

Limit: You can typically dilute up to 90% DCM / 10% TFE without precipitation.

-

Warning: If the solution turns cloudy, add more TFE immediately.

-

Pros: Volatile (easy to remove by rotovap); compatible with most coupling reagents (EDC/NHS, HATU). Cons: HFIP is expensive and acidic; may interfere with acid-sensitive protecting groups if left too long.

Protocol C: Hydrophobic Ion Pairing (HIP) (Best for Encapsulation)

Target Solvents: 100% DCM, Ethyl Acetate, or even Toluene.

Mechanism: You replace the inorganic counterions (like

Steps:

-

Suspend DGEA in the target solvent (e.g., 2 mL DCM). It will be a cloudy suspension.

-

Add a lipophilic base. For DGEA (3 acidic sites), add 4 equivalents of Diisopropylethylamine (DIEA) or Triethylamine (TEA) .

-

Calculation:

.

-

-

Sonicate for 30–60 seconds. The solution should turn clear as the amine deprotonates the carboxylic acids and forms a soluble organic salt complex

. -

Advanced Variation: For extreme non-polar solvents (like Hexane/Toluene mixtures), use Octylamine instead of TEA. The long alkyl chain provides superior hydrophobic shielding.

Visualizing the Mechanism:

Figure 2: Formation of the Hydrophobic Ion Pair (HIP) complex, rendering the hydrophilic peptide soluble in non-polar media.

Solubility Compatibility Matrix

Refer to this table to predict solubility behavior for H-Asp-Gly-Glu-Ala-OH.

| Solvent System | Solubility Rating | Notes |

| Water / PBS | Excellent | Native solubility. |

| Methanol / Ethanol | Moderate | Solubility improves if pH is adjusted < 3 (add HCl/TFA) to suppress ionization. |